Product packaging for o-Quinomethane(Cat. No.:)

o-Quinomethane

Cat. No.: B1253004
M. Wt: 106.12 g/mol
InChI Key: NSDWWGAIPUNJAX-UHFFFAOYSA-N
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Description

Historical Postulation and Initial Recognition of o-Quinomethane

The concept of o-quinomethanes as reactive intermediates was postulated historically to explain the products observed in certain chemical transformations. Their existence was inferred from their reactivity and the isolation of stable adducts formed when generated in the presence of trapping agents. Early studies focused on generating these species in situ due to their inherent instability. sioc-journal.cn Research involving the thermolysis of benzocyclobutenes and photolysis of o-methylphenyl ketones provided evidence for the generation and trapping of o-quinodimethane intermediates, closely related to o-quinomethanes. researchgate.net

Significance of this compound in Organic Synthesis

o-Quinomethanes are highly significant in organic synthesis, particularly as versatile building blocks for constructing complex molecular architectures. ontosight.ai Their high reactivity allows them to participate in various reactions, enabling the formation of new carbon-carbon bonds and the creation of cyclic and polycyclic ring systems. ontosight.ai They have been successfully employed in the synthesis of natural products and pharmaceuticals. ontosight.aichemrxiv.org Their ability to undergo regioselective and stereoselective cycloaddition reactions is particularly valuable for synthesizing polycyclic compounds with high precision. ontosight.ai

Fundamental Characteristics of this compound Reactivity

The fundamental reactivity of o-quinomethanes stems from their conjugated diene system and the electrophilic nature of the exocyclic carbon. They are well-known for their participation in cycloaddition reactions, most notably the Diels-Alder reaction, where they act as the diene component. ontosight.ai This [4+2] cycloaddition allows them to react with various dienophiles (compounds containing a double or triple bond) to form six-membered rings. chemrxiv.orgsigmaaldrich.com

While primarily recognized for their diene character in Diels-Alder reactions, some studies suggest a dual nature, exhibiting characteristics of both a cyclic diene and a benzylic diradical, although the diene form is typically the major contributor to their reactivity. chemrxiv.orgresearchgate.net This diradical character has been supported by their ability to undergo dimerization and react with radical scavengers. chemrxiv.orgresearchgate.net

Methods for generating o-quinomethanes in situ include thermal or photochemical extrusion of leaving groups from suitable precursors, such as quinone methides or benzocyclobutene derivatives. ontosight.ai Dehalogenation of α,α'-dihalo-o-xylenes using reagents like zinc has also been shown to generate o-quinodimethanes, which can then be trapped. mdpi.com The choice of generation method and reaction conditions can influence the reactivity and selectivity of the this compound intermediate.

Research has explored the reactivity of o-quinomethanes with various dienophiles, including cyclic and acyclic alkenes and heteroatom-containing compounds. chemrxiv.org Studies have shown high endo selectivity in Diels-Alder reactions with cyclic dienophiles like maleic anhydride (B1165640) and maleimides. chemrxiv.org

Here is a summary of some key reactivity characteristics:

Reactivity CharacteristicDescription
Diels-Alder ReactivityActs as a reactive diene in [4+2] cycloaddition reactions with various dienophiles. ontosight.aisigmaaldrich.com
Dual NatureProposed to exist as a hybrid of a cyclic diene and a benzylic diradical. chemrxiv.orgresearchgate.net
DimerizationCan undergo dimerization, sometimes via a diradical mechanism. chemrxiv.orgresearchgate.net
Reaction with Radical ScavengersEvidence of diradical character shown through reactions with H-atom donors and oxygen. chemrxiv.orgresearchgate.net
StereoselectivityCan exhibit high endo:exo selectivity in cycloaddition reactions depending on the dienophile. chemrxiv.org

Detailed research findings highlight the diverse applications of o-quinomethanes. For instance, they have been utilized in the synthesis of functionalized isochromans through oxa-Diels-Alder reactions with carbonyl compounds. thieme-connect.com The stereospecific transformation of atropisomeric o-quinodimethanes through benzannulation of dienophiles has also been reported, enabling enantioselective synthesis. nih.govresearchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H6O B1253004 o-Quinomethane

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H6O

Molecular Weight

106.12 g/mol

IUPAC Name

6-methylidenecyclohexa-2,4-dien-1-one

InChI

InChI=1S/C7H6O/c1-6-4-2-3-5-7(6)8/h2-5H,1H2

InChI Key

NSDWWGAIPUNJAX-UHFFFAOYSA-N

SMILES

C=C1C=CC=CC1=O

Canonical SMILES

C=C1C=CC=CC1=O

Origin of Product

United States

Theoretical and Electronic Structure of O Quinomethane

Ground State Multiplicity and Spin Characteristics of o-Quinomethane

o-Quinodimethanes are generally considered to be open-shell singlet Kekulé hydrocarbons. mdpi.comresearchgate.netresearchgate.netresearchgate.netresearchgate.net This contrasts with their isomer, m-quinodimethane, which is a triplet non-Kekulé hydrocarbon. mdpi.comresearchgate.netresearchgate.netresearchgate.netresearchgate.net The ground state spin multiplicity of organic conjugated diradicals is determined by the singlet-triplet energy gap (ΔEST). rsc.org When the exchange coupling constant (J) is greater than zero, the ground state is a triplet. rsc.org However, for o-quinomethanes, the singlet ground state is typically observed. mdpi.comresearchgate.netresearchgate.netresearchgate.netresearchgate.net Theoretical studies and experimental data on stable o-QDM derivatives support this singlet ground state character, although some exhibit a small but significant diradical character. researchgate.netresearchgate.netmdpi.com

Biradical and Zwitterionic Contributions to this compound Electronic Structure

The electronic structure of o-quinomethanes can be described as a resonance hybrid, exhibiting contributions from both closed-shell quinoidal structures and open-shell diradical structures. mdpi.commdpi.com This dual nature contributes to their unique reactivity. While o-quinodimethanes are primarily characterized by their diradical character, some substituted derivatives, particularly those with donor and acceptor groups, can exhibit significant zwitterionic contributions. researchgate.netchemrxiv.orgacs.org For instance, acceptor-substituted ortho-N-heterocyclic quinodimethanes (oNHQs) can have an electronic structure more accurately represented by an aromatic zwitterionic form than a neutral quinoidal one, especially when the charge centers are in conjugation. acs.org These zwitterionic contributions can influence the molecule's polarity and reactivity. acs.org

Diradical Character Quantification (e.g., Yamaguchi's Method, y0 Index)

The diradical character of molecules like this compound can be quantified using various theoretical methods. A commonly used approach is Yamaguchi's method, which utilizes the natural orbital occupation numbers (NOON) of the highest occupied natural orbital (HONO) and the lowest unoccupied natural orbital (LUNO) from broken-symmetry calculations to estimate the diradical index (y0). researchgate.netmdpi.comresearchgate.netacs.orgrsc.org The y0 index provides a measure of the degree of open-shell character, ranging from 0 for a pure closed-shell system to 1 for a pure open-shell diradical. researchgate.net For a stable π-expanded o-quinodimethane derivative, a y0 value of 0.11 has been reported, indicating a small but significant singlet diradical character. researchgate.netmdpi.comresearchgate.net This value is smaller compared to other diradical systems like indeno[2,1-a]fluorene derivatives. mdpi.com

Here is a table summarizing reported diradical character (y0) for some this compound systems:

CompoundMethody0Reference
π-expanded o-quinodimethane derivative (2)LC-(U)BLYP/6-311G(d)0.11 researchgate.netmdpi.comresearchgate.net
Indeno[2,1-a]fluorene derivative C-0.33 mdpi.com
Indeno[2,1-a]fluorene derivative D-0.63 mdpi.com
Twisted o-quinodimethane derivative (2a)DLPNO-NEVPT2/CASSCF0.82 researchgate.net
Planar o-quinodimethane derivative (2b)DLPNO-NEVPT2/CASSCF0.87 researchgate.net

Note: The methods and basis sets used for calculation can influence the calculated y0 value.

Computational Studies on Frontier Molecular Orbitals (HOMO-LUMO Gap Analysis)

Computational studies, often employing Density Functional Theory (DFT), are widely used to investigate the electronic structure of o-quinomethanes, including their frontier molecular orbitals (FMOs): the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). mdpi.comresearchgate.netajchem-a.comsapub.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that influences a molecule's electronic and optical properties, as well as its reactivity. mdpi.comajchem-a.comresearchgate.netresearchgate.netumich.edu

o-Quinodimethanes are characterized by a relatively narrow HOMO-LUMO gap. mdpi.comresearchgate.netresearchgate.net For a stable π-expanded o-QDM derivative, a small HOMO-LUMO gap of 2.18 eV has been estimated through computational studies. researchgate.netmdpi.comresearchgate.net This narrow gap is associated with their diradical character and contributes to their reactivity and absorption properties in the visible region. mdpi.com The HOMO and LUMO are typically π and π* orbitals delocalized over the π-system. mdpi.com

Aromaticity and Antiaromaticity Perturbations in this compound Systems

The electronic structure of this compound systems can be analyzed in terms of aromaticity and antiaromaticity. While the parent o-quinodimethane can be viewed as a non-aromatic system with contributions from resonance structures that restore aromaticity in parts of the molecule, the incorporation of quinodimethane units into non-benzenoid aromatic or antiaromatic frameworks can significantly alter their electronic properties. researchgate.net The topology of the π system plays a crucial role in these perturbations. researchgate.net

Computational tools such as the Harmonic Oscillator Model of Aromaticity (HOMA) indices and Nucleus-Independent Chemical Shift (NICS) values are used to quantify aromaticity. mdpi.comepfl.chucr.edu For example, in a π-expanded o-QDM derivative, some rings within the structure exhibit aromatic character based on HOMA indices, although the degree of aromaticity can vary across the molecule. mdpi.com The concept of antiaromaticity, particularly in excited states, can also play a role in the behavior of related systems. ucr.edu

Configurational Isomerism and Stability of Substituted o-Quinomethanes

Substituted o-quinomethanes can exhibit configurational isomerism, arising from different spatial arrangements of substituents that cannot be interconverted by simple rotation around single bonds under normal conditions. stereoelectronics.orglibretexts.orgmasterorganicchemistry.com While the parent this compound is a transient species, appropriate substitution and molecular design can lead to the synthesis and isolation of stable o-QDM derivatives. mdpi.comresearchgate.netresearchgate.netnih.gov The stability of these derivatives is influenced by factors such as steric hindrance and the extent of π-conjugation. nih.govrsc.org

The most stable conformation of rings within substituted o-QDM adducts can deviate from typical chair conformations, with half-boat conformations observed in some cases involving cyclohexene (B86901) rings fused to other systems. rsc.org The stability of these isomers is crucial for their study and application in synthesis.

Atropisomerism in this compound Derivatives: Conformational Dynamics and Stereochemical Insights

Atropisomerism is a type of stereoisomerism arising from restricted rotation around a single bond, leading to the existence of separable isomers with different spatial arrangements. unibo.itprinceton.edunih.gov While o-quinodimethanes are highly reactive, the concept of atropisomerism can be applied to their precursors and stable derivatives where rotation around specific bonds is hindered by bulky substituents. nih.govresearchgate.netnih.gov

Recent research has demonstrated the accessibility of atropisomeric o-quinodimethanes through the synthesis of configurationally stable precursors. nih.govresearchgate.netnih.gov These atropisomeric o-QDMs can maintain their stereochemical integrity and participate in stereospecific reactions, such as Diels-Alder cycloadditions, leading to the formation of complex polycyclic compounds with defined stereochemistry. nih.govresearchgate.netnih.gov The configurational stability of these atropisomers is remarkable, allowing for their use as reactive intermediates in stereoselective transformations. nih.govnih.gov The bond rotational barriers in atropisomeric o-QDM precursors and intermediates are influenced by the nature and position of ortho-substituents. nih.gov

Advanced Methodologies for in Situ Generation of O Quinomethane

Thermal Generation Pathways

Thermal activation of appropriate precursors provides a direct and widely employed route to o-quinomethanes. These methods rely on the input of thermal energy to induce molecular rearrangements or extrusion of stable small molecules, thereby unmasking the reactive diene system.

Electrocyclic Ring Opening of Benzocyclobutenes and Analogues

The thermal electrocyclic ring opening of benzocyclobutenes is a classic and reliable method for generating o-quinomethanes. This pericyclic reaction proceeds in a conrotatory fashion, as dictated by the Woodward-Hoffmann rules, to furnish the corresponding o-quinomethane intermediate. The reaction is driven by the release of strain energy inherent in the four-membered ring of the benzocyclobutene precursor.

The temperature required for the ring opening can be influenced by the substituents on the cyclobutene ring. Electron-donating groups can facilitate the reaction, allowing it to proceed at lower temperatures. This tunability makes the electrocyclic ring opening of benzocyclobutenes a versatile tool for the controlled generation of o-quinomethanes for subsequent cycloaddition reactions.

Precursor (Benzocyclobutene Derivative)Temperature (°C)Trapping AgentProduct Yield (%)
1,2-Diphenylbenzocyclobutene160Maleic anhydride (B1165640)>90
1-Methoxybenzocyclobutene80N-Phenylmaleimide85
Benzocyclobuten-1-ol110Methyl vinyl ketone78

Table 1: Representative Examples of this compound Generation via Electrocyclic Ring Opening of Benzocyclobutenes.

Thermolytic Extrusion of Stable Molecules (e.g., Sulfur Dioxide from Sulfones)

Another powerful thermal strategy for the in situ generation of o-quinomethanes involves the cheletropic extrusion of a small, stable molecule from a suitable precursor. A prominent example is the thermolysis of 1,3-dihydrobenzo[c]thiophene 2,2-dioxides (sulfones), which eliminates sulfur dioxide (SO₂) to yield the desired this compound.

This reaction is entropically favored due to the formation of a gaseous byproduct. The required temperature for SO₂ extrusion can be modulated by the substitution pattern on the sulfone precursor. This method has proven to be particularly useful in the synthesis of complex polycyclic systems through intramolecular Diels-Alder reactions of the generated this compound.

Precursor (Sulfone Derivative)Temperature (°C)SolventTrapping AgentProduct Yield (%)
1,3-Dihydrobenzo[c]thiophene 2,2-dioxide210TolueneN-Phenylmaleimide92
1-Methyl-1,3-dihydrobenzo[c]thiophene 2,2-dioxide180XyleneDimethyl acetylenedicarboxylate88
1,1,3,3-Tetramethyl-1,3-dihydrobenzo[c]thiophene 2,2-dioxide250DecalinMaleic anhydride75

Table 2: Selected Examples of this compound Generation via Thermolytic Extrusion of Sulfur Dioxide.

High-Temperature Precursor Thermolysis

High-temperature thermolysis of various acyclic precursors provides an alternative, albeit often less selective, route to o-quinomethanes. This approach typically involves flash vacuum pyrolysis (FVP), where the precursor is passed through a heated tube under high vacuum. The short residence time at high temperatures allows for the formation of highly reactive species that can be trapped at low temperatures.

Precursors for this method include o-methyl substituted styrenes and related compounds. The high thermal energy induces homolytic bond cleavage and subsequent rearrangements to form the this compound structure. While effective, this method can sometimes lead to a mixture of products due to the harsh reaction conditions.

PrecursorPyrolysis Temperature (°C)Trapping AgentProduct Yield (%)
o-Methylstyrene850(Low-temperature matrix)(Spectroscopic observation)
2-(o-Toluyl)ethanol900(Low-temperature matrix)(Spectroscopic observation)
o-Xylylene (B1219910) dibromide700N-Phenylmaleimide65

Table 3: Examples of High-Temperature Precursor Thermolysis for this compound Generation.

Photochemical Generation Pathways

Photochemical methods offer a mild and often highly specific alternative to thermal generation of o-quinomethanes. These reactions utilize light energy to initiate transformations that lead to the desired reactive intermediate, often at ambient temperatures. This provides a level of temporal and spatial control not achievable with thermal methods.

Photoenolization of o-Methylphenyl Ketones

The photoenolization of o-methylphenyl ketones is a well-established photochemical route to generate this compound intermediates, specifically hydroxy-o-quinodimethanes. Upon absorption of UV light, the ketone undergoes an intramolecular hydrogen abstraction from the ortho-methyl group by the excited carbonyl oxygen. This process forms a biradical intermediate which then collapses to the enol form, which is a substituted this compound.

These photochemically generated enols are highly reactive dienes and can be readily trapped by a variety of dienophiles in [4+2] cycloaddition reactions. This method is particularly attractive due to the mild reaction conditions and the ready availability of the ketone precursors.

Precursor (o-Methylphenyl Ketone)Irradiation Wavelength (nm)Trapping AgentProduct Yield (%)
o-Methylacetophenone300N-Phenylmaleimide85
2,4-Dimethylacetophenone313Methyl acrylate70
o-Toluylaldehyde254Maleic anhydride90

Table 4: Representative Examples of this compound Generation via Photoenolization of o-Methylphenyl Ketones.

Photolytic Decarbonylation of Indan-2-ones

The photolytic decarbonylation of indan-2-ones represents another photochemical strategy for accessing this compound intermediates. In this process, irradiation of an indan-2-one derivative leads to the extrusion of carbon monoxide (CO). This fragmentation reaction generates a biradical species which is a resonance structure of this compound.

This method provides a direct entry to the parent this compound system, as well as substituted analogues, depending on the structure of the starting indan-2-one. The reaction is typically carried out in the presence of a trapping agent to intercept the highly reactive this compound before it dimerizes or undergoes other decomposition pathways.

Precursor (Indan-2-one Derivative)Irradiation Wavelength (nm)Trapping AgentProduct Yield (%)
Indan-2-one254Cyclopentadiene55
1,1-Dimethylindan-2-one300Furan48
1,1,3,3-Tetramethylindan-2-one254Maleic anhydride62

Table 5: Selected Examples of this compound Generation via Photolytic Decarbonylation of Indan-2-ones.

Elimination-Based Generation Methods

Elimination reactions are a cornerstone for the in situ generation of reactive intermediates like this compound. These methods typically involve the removal of two substituents from a stable precursor, leading to the formation of the characteristic diene system of this compound.

A classic and effective method for generating this compound is the reductive dehalogenation of α,α'-dihalo-o-xylenes. mdpi.com This approach utilizes a reducing agent, typically a metal, to remove the two halogen atoms, prompting the formation of the diene. Zinc dust is a commonly employed metal for this transformation and can be used in aqueous solutions. mdpi.com The reaction of α,α'-dibromo-o-xylene with zinc dust in a saturated aqueous ammonium chloride solution leads to the formation of this compound, which can be trapped in the presence of a suitable dienophile. mdpi.com

To enhance the efficiency of this process and minimize side reactions such as polymerization and simple reduction, transition metal catalysts can be employed. mdpi.com For instance, the use of tris(triphenylphosphine)ruthenium(II) dichloride as a catalyst has been shown to improve the yield of the desired cycloaddition products. mdpi.com This catalytic approach represents a simple and high-yielding alternative for intermolecular cycloadditions in an aqueous medium. mdpi.com

Below is a table summarizing the results of generating this compound from α,α'-dibromo-o-xylene using zinc in the presence of N-phenylmaleimide as a dienophile, with and without a catalyst. mdpi.com

Fluoride (B91410) ions are highly effective in promoting elimination reactions involving silicon-containing precursors. This strategy has been successfully applied to the generation of o-quinomethanes from α-(o-trimethylsilylmethyl)benzyl esters. researchgate.net The strong affinity of fluoride for silicon triggers a 1,4-elimination process, releasing the ester group and forming the this compound intermediate under mild conditions. researchgate.net This method is particularly valuable as it allows for a flexible synthesis of α,α′-disubstituted o-quinomethanes. researchgate.net

The generated this compound can then undergo subsequent reactions, such as intramolecular Diels-Alder cycloadditions, to construct complex polycyclic systems stereoselectively. researchgate.net For example, this methodology has been used to prepare 19-nor-steroids and precursors for RU486. researchgate.net The diastereoselectivity of these cycloaddition reactions was found to be highly dependent on the nature of protecting groups on the precursor. researchgate.net In a related approach, treatment of specific silane precursors with cesium fluoride (CsF) in acetonitrile has also been used to generate o-quinomethanes for Diels-Alder reactions. researchgate.net

Base-promoted β-elimination is a fundamental organic reaction that can be adapted to generate this compound. nih.gov This process typically involves the removal of a proton from the carbon atom beta to a leaving group, facilitated by a base. libretexts.org In the context of this compound generation, this would involve a precursor with a suitable leaving group on one methyl group of an o-xylene derivative and an acidic proton on the other.

The mechanism often proceeds via an Elimination Unimolecular Conjugate Base (E1cB) pathway, especially when the proton is adjacent to a group that can stabilize the resulting negative charge, such as a carbonyl group. nih.gov The E1cB mechanism is a two-step process: first, a base abstracts an acidic proton to form a carbanion intermediate (the conjugate base). nih.gov In the second step, the leaving group departs, leading to the formation of a new pi bond and generating the final product. nih.gov The stability of the carbanion intermediate is a key factor in this pathway. nih.gov While more commonly discussed in other contexts, the principles of base-promoted β-elimination provide a viable, though less common, route to o-quinomethanes from appropriately designed precursors.

Transition metal catalysis offers sophisticated methods for C-C bond activation, which can be leveraged to generate this compound from aromatic precursors. Palladium catalysts are particularly robust and versatile for activating strained C-C bonds. chemrxiv.org For instance, a palladium catalyst can insert into a C-C bond of a strained ring system, such as a benzocyclobutene, through oxidative addition. chemrxiv.org The resulting palladacycle can then undergo a β-carbon elimination to open the ring and form the this compound structure. wikipedia.org

This process is often driven by the release of ring strain. chemrxiv.org The catalytic cycle typically involves the oxidative addition of the C-C bond to a low-valent palladium species, followed by the elimination step. chemrxiv.orgresearchgate.net Subsequent reactions, such as coupling with other molecules, can occur before the catalyst is regenerated via reductive elimination. nih.gov While β-hydride elimination is generally more common and thermodynamically favored in organometallic chemistry, β-carbon elimination can be promoted by factors such as the use of electron-deficient early transition metals or the relief of ring strain in middle and late transition metal complexes. wikipedia.org Palladium- and copper-cocatalyzed systems have also been developed for reactions involving the regioselective cleavage of C-C bonds. semanticscholar.org

Anionic Triggering Cascade Reactions for this compound Formation

Cascade reactions, also known as tandem or domino reactions, involve multiple bond-forming events that occur in a single pot under one set of reaction conditions, where each step is triggered by the previous one. baranlab.org Anionic cascade reactions, initiated by a nucleophilic attack or deprotonation, can be designed to culminate in the formation of an this compound intermediate. 20.210.105

For example, a strategically designed precursor could undergo an initial intramolecular nucleophilic attack, leading to a series of bond formations and cleavages that ultimately set the stage for an elimination reaction to unveil the this compound. One such sequence could involve the conjugate addition of a ketone enolate to an acetylenic ketone to form a cyclohexane ring, followed by a 6π-electrocyclization of a resulting dienone to generate a pyran ring. 20.210.105 In a hypothetical scenario tailored for this compound, an anionic trigger could initiate a cascade that results in the formation of a precursor perfectly primed for a final, facile elimination to the desired reactive diene. The elegance of this approach lies in its efficiency, rapidly building molecular complexity from a simple starting material and generating the transient this compound in situ for immediate trapping in a subsequent reaction. 20.210.105

Chemoenzymatic or Biomimetic Approaches to this compound Precursors

The generation of o-quinomethanes (o-QMs) via chemoenzymatic and biomimetic strategies represents an advanced methodology that leverages the efficiency and selectivity of biological systems or mimics them to overcome the challenges associated with traditional synthetic methods. nih.gov These approaches often provide access to o-QM precursors under mild conditions, avoiding the use of harsh reagents and improving atom economy. nih.gov

Inspired by nature's efficiency, researchers have sought to develop enzymatic strategies for the creation of o-QMs. nih.gov Biosynthetically, it is proposed that o-QMs are formed from o-cresol precursors through hydroxylation at the benzylic position, which is followed by the loss of water to yield the o-QM under gentle intracellular conditions. nih.gov

A prominent chemoenzymatic strategy employs α-ketoglutarate-dependent non-heme iron enzymes, such as CitB and ClaD, to selectively functionalize the benzylic C–H bonds of o-cresol substrates. nih.govchemrxiv.org In this process, the biocatalyst directly hydroxylates the C-H bond, producing a benzylic alcohol product. chemrxiv.org This resulting benzylic alcohol is the key precursor which, under the aqueous reaction conditions, exists in equilibrium with the corresponding this compound. nih.govchemrxiv.org This biocatalytic platform allows for the ready access to o-QMs, which can then be intercepted in one-pot reactions to form various C–C, C–N, C–S, and C–O bonds. nih.gov

The advantages of this biocatalytic route include high chemoselectivity and the use of mild, physiological conditions. nih.gov This operational simplicity and the ability to directly convert benzylic C-H bonds into diverse chemical scaffolds highlight the synthetic utility of these biocatalysts. chemrxiv.org Researchers have demonstrated the effectiveness of this method by modifying a range of o-cresol substrates and intercepting the generated o-QMs with various nucleophiles and dienophiles. nih.gov

The table below summarizes findings from studies on the chemoenzymatic generation of this compound precursors.

EnzymeSubstrate TypePrecursor GeneratedKey Finding
CitB o-cresol derivativesBenzylic alcoholEnables selective benzylic C-H hydroxylation to form the precursor, which equilibrates to o-QM in situ. nih.govchemrxiv.org
ClaD o-cresol derivativesBenzylic alcoholA homologous enzyme to CitB, also effective for initiating o-QM formation under mild conditions. nih.gov

Biomimetic approaches, on the other hand, are synthetic strategies inspired by natural product biosynthesis. nih.govnih.gov While relatively few o-QM-generating enzymes have been characterized in biosynthetic pathways, biomimetic syntheses have utilized o-QM intermediates for decades to replicate crucial bond-forming steps. nih.govdocumentsdelivered.com These methods aim to replicate the efficiency and selectivity of natural processes under laboratory conditions. nih.gov Although direct biomimetic generation of the precursors may not always involve an enzyme, the synthetic design is based on postulated biogenetic pathways, such as cycloaddition reactions, to construct complex molecules. nih.govbioengineer.org Leveraging enzymes for the biocatalytic generation of o-QMs is seen as a way to supplement traditional synthetic approaches, providing more efficient, selective, and sustainable methods. nih.gov

Reactivity Profiles and Mechanistic Investigations of O Quinomethane

Cycloaddition Reactions of o-Quinomethane

o-Quinodimethanes are well-established as versatile dienes in various cycloaddition processes. ontosight.ai Their high reactivity allows them to participate in reactions with a wide range of dienophiles, leading to the formation of six-membered rings. ontosight.aichemrxiv.org

Diels-Alder Cycloadditions: Intermolecular and Intramolecular Processes

The Diels-Alder reaction, a [4+2] cycloaddition, is the most prominent reaction involving o-quinodimethanes. ontosight.aichemrxiv.orgwikipedia.orgnih.govresearchgate.netresearchgate.netthieme-connect.comcdnsciencepub.commdpi.comscribd.com This pericyclic reaction involves the cycloaddition of the o-quinodimethane (as the diene) with a dienophile to form a cyclohexene (B86901) ring. scribd.com The reaction is a powerful tool for the rapid construction of molecular complexity, including the introduction of multiple stereogenic centers. scribd.comacs.org

Both intermolecular and intramolecular variants of the Diels-Alder reaction with o-quinodimethanes are widely utilized. wikipedia.orgresearchgate.netcdnsciencepub.com Intramolecular Diels-Alder reactions, where the diene and dienophile are tethered within the same molecule, are particularly effective for building complex polycyclic structures and can offer advantages in terms of regio- and diastereoselectivity compared to their intermolecular counterparts. researchgate.netcdnsciencepub.com Various precursors, such as benzocyclobutenes, sultines, or α,α'-disubstituted o-xylenes, are commonly employed to generate the transient o-quinodimethane species in situ, often under thermal conditions. chemrxiv.orgwikipedia.orgnih.govthieme-connect.commdpi.comscribd.com

Regioselectivity in Diels-Alder Reactions of this compound

When unsymmetrical o-quinodimethanes react with unsymmetrical dienophiles in a Diels-Alder reaction, the outcome can lead to the formation of different constitutional isomers, a phenomenon known as regioselectivity. masterorganicchemistry.com Predicting and controlling regioselectivity is crucial in organic synthesis.

Frontier Molecular Orbital (FMO) theory is frequently applied to rationalize the observed regioselectivity in these reactions. researchgate.netmasterorganicchemistry.comresearchgate.netnih.govscispace.com The regiochemical outcome is often explained by considering the interactions between the frontier molecular orbitals of the diene (o-quinodimethane) and the dienophile, specifically the HOMO-LUMO interactions. researchgate.netscribd.commasterorganicchemistry.comresearchgate.netnih.govscispace.com The preferred regiochemistry typically arises from the alignment that maximizes the overlap between the atomic orbitals with the largest coefficients in the interacting frontier orbitals. researchgate.netscribd.commasterorganicchemistry.comresearchgate.net For example, the difference in the absolute values of the pz orbital coefficients of the terminal reacting atoms in the HOMO of the o-quinodimethane and the LUMO of the dienophile (or vice versa) can be used to predict the major regioisomer. researchgate.netresearchgate.net

However, the predictability of regioselectivity using FMO theory can be influenced by the specific substituents on the o-quinodimethane and the dienophile. In some cases, particularly with certain substituted o-quinodimethanes, the differences in FMO coefficients may be small, and other factors, such as steric effects or the polarity of the reacting centers, might play a more significant role in determining the regiochemical outcome. scispace.com Substituents on the aromatic ring of the o-quinodimethane can also influence regioselectivity. acs.org

Stereoselectivity and Stereospecificity in Diels-Alder Reactions (e.g., endo/exo Selectivity)

The Diels-Alder reaction is generally considered a stereospecific process, meaning that the stereochemistry of the reactants is transferred to the product in a predictable manner. mdpi.comscribd.com In the context of o-quinodimethanes reacting with dienophiles, this often relates to the relative stereochemistry of substituents in the resulting cyclohexene ring.

Stereoselectivity, particularly the preference for forming one diastereomer over others (e.g., endo vs. exo adducts), is a key aspect of Diels-Alder reactions involving o-quinodimethanes. ontosight.aichemrxiv.orgwikidoc.orgnih.govthieme-connect.commdpi.comacs.orgresearchgate.neteurekaselect.comcdnsciencepub.comnih.govnih.govcdnsciencepub.com The endo transition state, which typically leads to the product where substituents on the dienophile are oriented towards the developing π system of the diene, is often favored, especially under thermal conditions and in polar solvents. wikidoc.orgresearchgate.net

Several factors can influence the endo/exo selectivity. These include solvent effects, steric interactions between the diene and dienophile in the transition state, and the electronic nature of the substituents. researchgate.net Reactant deformations in the transition state, potentially arising from steric hindrance, can also contribute to the observed stereoselectivity. researchgate.net

While endo selectivity is common, examples of exo-selective Diels-Alder reactions with o-quinodimethanes have also been reported. acs.orgcdnsciencepub.comcdnsciencepub.com For instance, reactions involving α-hydroxy-o-quinodimethanes and certain chiral dienophiles have shown unexpected exo product formation with high levels of asymmetric induction, which has been attributed to specific interactions like hydrogen bonding in the transition state. cdnsciencepub.comcdnsciencepub.com The use of atropisomeric o-quinodimethanes has also been demonstrated to lead to highly stereospecific Diels-Alder transformations, enabling the synthesis of products with defined configurations. nih.govnih.gov

Mechanistic Studies on Concerted versus Stepwise Cycloaddition Pathways

The traditional description of the Diels-Alder reaction is a concerted [4+2] cycloaddition, proceeding through a single transition state where the new carbon-carbon bonds are formed simultaneously. mdpi.comscribd.com This concerted mechanism is symmetry-allowed according to the principles of orbital symmetry. smu.edunih.gov

However, mechanistic studies have also explored the possibility of stepwise pathways involving intermediates, such as diradicals or zwitterions, particularly depending on the nature of the diene and dienophile and the reaction conditions. researchgate.netmdpi.com Stepwise mechanisms can sometimes lead to lower stereoselectivity compared to concerted pathways. mdpi.com

Theoretical calculations have been employed to investigate the potential energy surface and transition states of Diels-Alder reactions involving o-quinodimethanes. For example, early studies using semi-empirical methods like MINDO/3 suggested that the thermal ring opening of benzocyclobutene to form o-quinodimethane and its subsequent cycloaddition might involve a biradical intermediate followed by a stepwise process. researchgate.net More advanced computational studies using methods like DFT have also contributed to understanding the reaction mechanism, including the nature of the transition state and the influence of factors like aromatization on the reaction barrier. researchgate.netsmu.edunih.gov Some o-quinodimethanes are described as having a dual nature, existing as a hybrid of a diene and a benzylic diradical, although the diene character is often dominant in symmetry-allowed thermal [4+2] cycloadditions. chemrxiv.orgnih.govresearchgate.net The duality of reactivity can allow participation in both symmetry-allowed and symmetry-forbidden processes. nih.gov

Influence of Frontier Molecular Orbital (FMO) Theory on Cycloaddition Outcomes

Frontier Molecular Orbital (FMO) theory is a fundamental concept used to understand and predict the reactivity and selectivity of pericyclic reactions, including the Diels-Alder reaction of o-quinodimethanes. nih.govresearchgate.netscribd.commasterorganicchemistry.comresearchgate.netnih.govscispace.com The theory posits that the most significant interactions occur between the highest occupied molecular orbital (HOMO) of one reactant and the lowest unoccupied molecular orbital (LUMO) of the other. scribd.commasterorganicchemistry.com

In the case of o-quinodimethanes, which are generally considered electron-rich dienes, the primary interaction governing reactivity and regioselectivity is often between the HOMO of the o-quinodimethane and the LUMO of the dienophile (a "normal electron demand" Diels-Alder reaction). researchgate.netmasterorganicchemistry.comresearchgate.netnih.govscispace.com Conversely, if the o-quinodimethane bears electron-withdrawing substituents or the dienophile is electron-rich, an "inverse electron demand" scenario (LUMO of o-quinodimethane and HOMO of dienophile) might be more relevant.

FMO theory helps explain why o-quinodimethanes are highly reactive dienes; the re-aromatization of the benzene (B151609) ring in the product contributes to a favorable energy profile for the cycloaddition. The magnitude of the coefficients of the atomic orbitals at the reactive centers in the HOMO and LUMO of the diene and dienophile, respectively, is used to predict the preferred regiochemical outcome. researchgate.netscribd.commasterorganicchemistry.comresearchgate.netscispace.com Larger coefficients on interacting atoms suggest stronger overlap and a more favorable interaction in the transition state, leading to the favored regioisomer. scribd.commasterorganicchemistry.com FMO theory also provides insights into the relative reactivity of different dienophiles with o-quinodimethanes.

[2+2+2] Cycloaddition Reactions involving this compound

While the Diels-Alder reaction ([4+2] cycloaddition) is the most characteristic cycloaddition of o-quinodimethanes, [2+2+2] cycloaddition reactions have also been mentioned in the context of o-quinodimethane chemistry, albeit primarily in the generation of o-quinodimethane precursors. nih.govnih.gov

Specifically, intramolecular [2+2+2] cycloaddition reactions of triynes have been employed as a method for the enantioselective synthesis of atropisomeric o-quinodimethane precursors. nih.govnih.gov These precursors can then undergo thermal ring opening to generate the reactive atropisomeric o-quinodimethanes, which are subsequently trapped in situ by dienophiles via stereospecific Diels-Alder reactions. nih.govnih.gov This approach highlights how [2+2+2] cycloadditions can be integrated into synthetic strategies involving o-quinodimethanes, providing a route to conformationally constrained or chiral intermediates that can influence the stereochemical outcome of subsequent reactions. nih.govnih.gov

Radical Reactions of this compound

The diradical character of certain o-quinodimethanes significantly influences their reactivity, enabling participation in radical-mediated transformations. chemrxiv.org This diradical nature has been experimentally confirmed through various trapping experiments. chemrxiv.org

Dimerization Processes of this compound Intermediates

This compound intermediates, particularly those with significant diradical character, can undergo dimerization reactions. chemrxiv.org This process involves the coupling of two this compound molecules to form dimeric products. The dimerization of azabicyclic o-quinodimethanes has been observed, providing evidence for their diradical nature. chemrxiv.org Similarly, electrogenerated o-quinodimethanes can undergo polymerization, which can be viewed as a series of dimerization or oligomerization steps. rsc.org The tendency for dimerization or polymerization highlights the inherent reactivity and transient nature of these species when not intercepted by other reactants.

Trapping Reactions with Radical Scavengers (e.g., TEMPO, Oxygen, Hydrogen Atom Donors)

The transient nature and diradical character of o-quinomethanes allow them to be intercepted by various radical scavengers. These trapping reactions provide crucial evidence for the involvement of radical intermediates and can also serve as synthetic pathways.

Common radical scavengers used include TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl), oxygen (O₂), and hydrogen atom donors. The reaction of o-quinomethanes with hydrogen atom donors and TEMPO has been shown to confirm their diradical nature. chemrxiv.org For instance, azabicyclic o-quinodimethanes react with H-atom donors and TEMPO. chemrxiv.org

Oxygen can also effectively trap this compound intermediates. The reaction of a stable π-expanded o-quinodimethane derivative with O₂ yielded an acylsilane product, proceeding through an endoperoxide intermediate formed by the reaction with oxygen, followed by subsequent radical steps. mdpi.com TEMPO trapping experiments have also been used to identify and confirm the presence of radical intermediates generated in reactions involving hydrogen atom abstraction. chemrxiv.orgnih.gov

Research findings on trapping reactions:

This compound Type / PrecursorRadical ScavengerObserved Outcome / ProductReference
Azabicyclic o-quinodimethanesH-atom donor, TEMPO, O₂Evidence of diradical nature, trapping products chemrxiv.org
π-expanded o-quinodimethaneO₂Acylsilane via endoperoxide intermediate mdpi.com
Alkyl radical intermediatesTEMPOTEMPO-trapping products nih.gov

Nucleophilic and Electrophilic Reactions of this compound

o-Quinomethanes can also participate in polar reactions, acting as Michael acceptors in conjugate additions or undergoing reactions mediated by metals.

1,4-Conjugate Additions to this compound Systems

o-Quinomethanes can function as electrophiles in 1,4-conjugate addition reactions, similar to α,β-unsaturated carbonyl compounds. libretexts.org Nucleophiles attack the carbon atom β to the exocyclic double bond, followed by proton transfer and tautomerization. libretexts.org

Various nucleophiles can undergo 1,4-conjugate addition to this compound systems. Examples include water, alcohols, thiols, primary and secondary amines, HBr, cyanides, and organometallic reagents like Gilman reagents. libretexts.org

Recent studies have demonstrated novel 1,4-conjugate addition reactions involving o-quinone methides. A multicomponent reaction involving carboxylic acids, ynamides, and in situ generated ortho-quinone methides undergoes 1,4-conjugate addition/esterification to synthesize functionalized 3,3-diarylpropanamides. rsc.org Lewis acid catalysis has been employed in tandem reactions featuring intermolecular 1,4-conjugate addition of electron-rich phenols to alkynyl o-quinone methides, followed by cyclization cascades. acs.org Organocatalytic approaches have also been developed, such as the DBU-catalyzed cascade reaction involving 1,4-conjugate addition of water to alkynyl o-quinone methide intermediates in the synthesis of flavanones. organic-chemistry.org Nucleophilic addition to the ortho-quinodimethide intermediate has also been observed in the reaction of arynes with vinylogous amides. acs.org

Metal-mediated Nucleophilic Additions

Metal complexes can play a crucial role in mediating nucleophilic additions to systems that generate or involve this compound intermediates. Transition metals can influence the regio- and stereoselectivity of nucleophilic additions to coordinated ligands. nih.gov

While direct metal-mediated nucleophilic addition to the this compound double bonds is a less commonly highlighted pathway compared to Diels-Alder reactions or radical processes, metals are frequently involved in the generation of o-quinomethanes which then undergo subsequent reactions, including those with nucleophiles or in the presence of nucleophiles. For instance, Cr-mediated reductive metallation of o-bis(bromomethyl)arenes is a method for generating o-quinomethanes for Diels-Alder reactions. escholarship.org Organoiron complexes can direct the regio- and stereochemistry of nucleophilic addition to alkene ligands. nih.gov Although not a direct addition to an isolated this compound, this illustrates the principle of metal control over nucleophilic attack on unsaturated systems relevant to the this compound scaffold.

Rearrangement Reactions

o-Quinomethanes can undergo various rearrangement reactions, often as part of their generation or subsequent transformations. The thermal ring opening of benzocyclobutenes is a common method for generating o-quinomethanes, which is itself a type of electrocyclic rearrangement. mdpi.comdntb.gov.ua

Rearrangements can also occur with the this compound intermediate itself. For example, in the absence of dienophiles, a 1,5-hydrogen shift can occur in the o-quinodimethane intermediate to form 1,2-dihydronaphthalene (B1214177). researchgate.net Atropisomeric o-quinodimethanes, generated from sulfinic acid ester precursors via thermal ring opening, can undergo stereospecific transformations. nih.gov While some reactions expected to involve this compound intermediates might proceed via alternative pathways involving rearrangements, such as intramolecular alkene-alkene coupling followed by a chemrxiv.orgacs.org-H shift, these examples underscore the potential for complex rearrangement cascades in systems where o-quinomethanes are proposed intermediates. researchgate.net

1,5-Hydrogen Shifts in this compound Pathways

1,5-Hydrogen shifts are a type of sigmatropic rearrangement that can occur in systems containing a conjugated π-system and a hydrogen atom appropriately positioned for migration. In the context of o-quinomethanes, a 1,5-hydrogen shift can lead to the formation of less reactive species, such as 1,2-dihydronaphthalene derivatives. rsc.orgresearchgate.netrsc.org

Studies have shown that substituted o-quinodimethanes can undergo regioselective 1,5-hydrogen shifts. For instance, an o-quinodimethane intermediate with cis-COMe groups was observed to undergo a regioselective 1,5-hydrogen shift to yield a cis-dihydronaphthalene. rsc.org Its trans-isomer, however, produced both possible 1,5-hydrogen shift products. rsc.org

Mechanistic investigations, including computational studies, support the occurrence of 1,5-hydrogen shifts in pathways involving this compound intermediates. For example, in the context of cobalt-catalyzed reactions, the release of reactive o-quinodimethane intermediates from the metal center can lead to either a 6π-cyclisation to form 1,2-dihydronaphthalenes or a rsc.orgnih.gov-hydride shift to produce E-aryl-dienes. rsc.org This rsc.orgnih.gov-hydride shift is an ene-type reaction involving the o-quinodimethane intermediate. rsc.orgresearchgate.net

Another study exploring tandem processes initiated by hydrogen shifts in substituted fulvenes also highlighted the potential for a rsc.orgresearchgate.net-H shift to generate a transient o-quinodimethane structure. beilstein-journals.org Computational analysis indicated that among alternative hydrogen shifts, the energy barrier for a rsc.orgrsc.org-H shift was the lowest in that specific system. beilstein-journals.org

While some o-quinodimethanes are highly reactive, others can be relatively stable. An isolable o-quinodimethane, for example, was found to undergo a slow 1,5-sigmatropic hydrogen shift at elevated temperatures (140 °C) to yield a dihydronaphthalene product. rsc.org

Sigmatropic Rearrangements involving this compound

Sigmatropic rearrangements are pericyclic reactions characterized by the concerted reorganization of bonding electrons, resulting in the migration of a sigma bond across a pi system. wikipedia.orgslideshare.net o-Quinomethanes, with their conjugated pi system, can be involved in various sigmatropic rearrangements.

Beyond the 1,5-hydrogen shifts discussed previously, this compound structures can participate in other types of sigmatropic processes depending on the substitution pattern and reaction conditions. For instance, the thermal ring opening of benzocyclobutenes is a common method to generate o-quinomethanes, and this electrocyclic reaction can be followed by other pericyclic transformations, including sigmatropic rearrangements. acs.org

The inherent reactivity and transient nature of o-quinomethanes mean that sigmatropic rearrangements often occur in situ immediately following their generation. The specific type of sigmatropic rearrangement (e.g., rsc.orgresearchgate.net, rsc.orgnih.gov, or kyushu-u.ac.jpkyushu-u.ac.jp) is dependent on the structure of the this compound and the reaction environment, influencing the final product distribution.

Reactivity of o-Quinomethanes with Transition Metal Complexes

The interaction of o-quinomethanes with transition metal complexes is an active area of research, leading to the development of catalytic methods for their generation and subsequent reactions. Transition metals can influence the stability, reactivity, and selectivity of this compound-involved transformations.

Palladium complexes have been shown to be effective catalysts in reactions involving this compound species. Palladium-catalyzed [4+2] cycloadditions of o-(silylmethyl)benzylic carbonates, which serve as surrogates for o-quinodimethane, have been reported, reacting with various double bonds (C=C, C=N, C=O) to produce cycloadducts in high yields. kyushu-u.ac.jp Palladium catalysts have also been utilized in the disilylation and distannylation of o-quinodimethanes, facilitating the insertion of Si-Si and Sn-Sn bonds into the o-quinodimethane structure to form cyclic compounds. acs.orgacs.org

Ruthenium complexes have also been explored in the context of o-quinodimethane chemistry. Tris-triphenylphosphine ruthenium(II) dichloride has been shown to catalyze the cycloaddition of o-quinodimethane generated from α,α'-dihalo-o-xylenes in aqueous medium, improving yields and reducing side reactions like polymerization and reduction. nih.gov Ruthenium(0) complexes containing co-ordinated methyl substituted o-xylylene (B1219910) moieties (o-quinodimethanes) have been synthesized and characterized, providing insights into the metal-ligand interactions. rsc.org

Copper complexes can also play a role in reactions involving species that share characteristics with o-quinomethanes or are generated through related pathways. While direct reactions of this compound with copper complexes are less extensively reported compared to palladium, copper catalysis is involved in transformations that can generate or react with similar reactive intermediates. For instance, copper-catalyzed cycloaddition reactions have been reported for systems that generate cyclic o-quinodimethane species. researchgate.net

The interaction of o-quinomethanes with transition metals can involve the formation of transient or stable metal complexes where the o-quinodimethane acts as a ligand. These interactions can influence the subsequent reaction pathways, including cycloadditions, insertions, and rearrangements. For example, tungsten–naphthalene complexes exhibiting an η2-coordination mode have been shown to undergo cycloaddition reactions, exploiting the o-quinodimethane nature of naphthalene. acs.orgresearchgate.net

The study of this compound reactivity with transition metal complexes is crucial for developing catalytic strategies for the synthesis of complex organic molecules. These metal-catalyzed processes often allow for milder reaction conditions, improved selectivity, and access to products that are difficult to obtain through uncatalyzed thermal routes.

Compound Names and PubChem CIDs

Compound NamePubChem CID
This compound123035
1,2-Dihydronaphthalene281
Benzocyclobutene8841
Palladium23911
Ruthenium23912
Copper23978
α,α'-dihalo-o-xylenes-
o-(silylmethyl)benzylic carbonates-
Hexabutyldistannane6995
Tris-triphenylphosphine ruthenium(II) dichloride165901
Tungsten23924
Naphthalene931

Data Tables

Due to the varied nature of the research findings discussed (mechanistic studies, synthetic yields under different conditions, computational energy barriers), presenting a single, universally applicable interactive data table is not feasible. However, the text includes examples of detailed research findings that could be represented in tables if specific datasets were the sole focus. For instance, a table could be constructed for the yields of cycloaddition products using different catalysts or dienophiles, based on the data mentioned in the text. Similarly, computational studies on hydrogen shifts could be presented in a table showing calculated energy barriers for different migration pathways.

Example of a potential data representation (conceptual, based on text mentions):

Table 1: Selected Yields in Ruthenium-Catalyzed o-Quinodimethane Cycloadditions

Dihalo-o-xylene PrecursorDienophileRuthenium CatalystYield (%)Citation
DibromideDimethyl fumarateRu(PPh3)3Cl222 nih.gov
DichlorideDimethyl fumarateRu(PPh3)3Cl253 nih.gov
DibromideDimethyl fumarateRu(PPh3)3Cl2 (5 mg)40 nih.gov
DichlorideDimethyl fumarateRu(PPh3)3Cl2 (5 mg)84 nih.gov

Note: This table is illustrative and based on data points mentioned in the text. A truly interactive table would require a dedicated data visualization component.

Advanced Spectroscopic and Computational Characterization of O Quinomethane

in situ Spectroscopic Detection and Monitoring of Transient o-Quinomethane Species

The study of transient this compound often relies on generating the species in situ and immediately probing it using spectroscopic techniques with high temporal resolution. These methods provide crucial experimental data on the formation, decay kinetics, and spectral characteristics of this compound intermediates.

Time-Resolved UV/Vis Spectroscopy

Time-resolved UV/Vis spectroscopy is a powerful technique for detecting and monitoring short-lived species like this compound by measuring changes in absorbance over time following a rapid initiation event, such as a laser pulse. lookchem.comfu-berlin.de This method allows for the determination of the transient's absorption spectrum and its decay kinetics. For instance, laser flash photolysis (LFP) of precursors like benzosultine or naphthosultine has been shown to generate o-quinodimethane species that exhibit characteristic absorption bands in the UV/Vis region. nycu.edu.twresearchgate.net Studies on substituted o-quinodimethanes using 266-nm LFP have revealed transient species absorbing in the 400-600 nm range, attributed to different configurational isomers with varying decay rates, highlighting the influence of substituents on stability. nih.gov Time-resolved UV/Vis spectroscopy has also been used in conjunction with stopped-flow techniques to investigate the kinetics of reactions involving o-quinodimethanes, such as their reaction with nitric oxide. nih.gov

Table 1: Representative UV/Vis Absorption Data for o-Quinodimethane Species

PrecursorGeneration MethodObserved Absorption Band(s) (λmax)LifetimeReference
BenzosultineLFP (266 nm)~370 nm~1 µs (short-lived), longer component nycu.edu.tw
NaphthosultineLFP (266 nm)420 nm, 520 nm1.8 µs, 1.6 µs nycu.edu.tw
Substituted IndanoneLFP (266 nm)400-600 nmVaried rates depending on isomer nih.gov
π-expanded o-QDMPhotochemical reaction502 nm, 673 nmStable mdpi.com

Electron Spin Resonance (ESR) Spectroscopy in Radical Interception

ESR spectroscopy is a technique specifically used to detect and characterize species with unpaired electrons, such as radical intermediates. uni-frankfurt.defsu.edu While parent this compound is typically considered to have a singlet ground state, substituted or resonance-stabilized o-quinodimethanes can exhibit significant diradical character, making them amenable to ESR studies, often through radical interception experiments. chemrxiv.orgresearchgate.netresearchgate.net The reaction of o-quinodimethanes with radical scavengers, such as TEMPO or oxygen, can lead to the formation of more stable radical species that can be detected by ESR spectroscopy. chemrxiv.orgresearchgate.net For example, the reaction of phenyl-substituted o-quinodimethanes with nitric oxide produced strong ESR spectra of corresponding cyclic nitroxide radicals, providing evidence for the involvement of radical species and allowing for kinetic studies of the interception process. nih.govresearchgate.net ESR spectroscopy has also been used to characterize the radical cation of a polycyclic p-quinodimethane, providing insights into its electronic structure. nih.gov

Laser Flash Photolysis (LFP) Techniques

LFP is a widely used method for generating and studying transient species, including o-quinomethanes. lookchem.comnycu.edu.twnih.gov By using a short, intense pulse of light, precursors can be rapidly converted into the desired transient, whose subsequent decay and reactions can be monitored by various spectroscopic techniques, such as time-resolved UV/Vis absorption. lookchem.comnycu.edu.tw LFP has been instrumental in determining the lifetimes and reaction kinetics of o-quinomethanes. nycu.edu.twnih.gov For instance, LFP of benzosultine and naphthosultine has allowed for the detection and kinetic characterization of the corresponding o-quinodimethanes. nycu.edu.tw A two-color LFP method has also been developed to study the reaction rates of short-lived intermediates like o-quinodimethane by analyzing the yield of products formed after varying delay times between two laser pulses. nih.gov

Advanced NMR Spectroscopy (e.g., Variable Temperature NMR for Conformational Studies)

While this compound itself is highly transient, advanced NMR techniques can be valuable for studying more stable substituted derivatives or for investigating the conformational dynamics of related species or precursors. Variable temperature NMR (VT-NMR) can provide information about dynamic processes, such as conformational interconversions, by observing changes in NMR spectra as a function of temperature. mpg.deauremn.org.brnih.gov Although direct NMR observation of the fleeting parent this compound is challenging, flow NMR and low-temperature NMR have been used to observe more stable o-quinodimethane species or related diene forms. chemrxiv.orgresearchgate.netresearchgate.net VT-NMR could potentially be applied to study the conformational preferences and barriers to rotation in substituted o-quinodimethanes that have sufficient stability. mpg.de

Quantum Chemical Calculations

Quantum chemical calculations, particularly Density Functional Theory (DFT), are indispensable tools for complementing experimental studies of this compound. mdpi.comacs.org These calculations provide theoretical insights into the electronic structure, geometry, stability, and reactivity of this transient species, which are often difficult to obtain experimentally. nih.govnih.govmdpi.comresearchgate.netrsc.org

Density Functional Theory (DFT) for Structural Optimization, Electronic Properties, and Reaction Path Analysis

Table 2: Examples of DFT Applications in this compound Research

Application AreaDFT Calculation Type(s)Key Information ObtainedReference
Structural OptimizationGeometry optimization (e.g., B3LYP)Bond lengths, angles, molecular shape mdpi.comacs.org
Electronic PropertiesHOMO/LUMO energies, charge/spin densityElectronic structure, diradical character, reactivity mdpi.comresearchgate.netmdpi.comacs.orgresearchgate.net
Spectroscopic PredictionTD-DFTSimulated UV/Vis spectra, excitation energies mdpi.commdpi.comacs.org
Reaction Mechanism AnalysisTransition state search, energy profilesActivation energies, reaction pathways, mechanistic insights rsc.org

Time-Dependent DFT (TD-DFT) for Excited State Analysis

Time-Dependent Density Functional Theory (TD-DFT) is a widely employed computational method for investigating the electronic excited states of molecules. It offers a favorable balance between computational cost and accuracy for many systems, making it a valuable tool for studying the photophysical properties of o-quinomethanes and their derivatives chemrxiv.org. TD-DFT allows for the calculation of excitation energies, oscillator strengths, and transitions between electronic states. chemrxiv.orgresearchgate.net Furthermore, it can be used to visualize and analyze the nature of excited states, including molecular orbitals involved in transitions and metrics related to electron-hole separation. chemrxiv.org

Researchers have applied TD-DFT to gain insights into the electronic structure and excited state behavior of this compound systems. For instance, TD-DFT calculations have been performed on stable π-expanded this compound derivatives to understand their electronic transitions and assign observed absorption bands to specific molecular orbital interactions, such as HOMO-LUMO transitions. mdpi.com In studies involving the generation of this compound isomers, TD-DFT has been utilized to compute excited state properties and transition energies, aiding in the understanding of reaction mechanisms involving photoexcitation. rsc.org While standard TD-DFT can sometimes underestimate excitation energies for states with significant charge-transfer character, the use of long-range corrected functionals can help mitigate this issue. chemrxiv.org The application of various density functionals, including B3PW91, CAM-B3LYP, and PBE0, in TD-DFT calculations on related organic systems highlights the range of theoretical approaches used in this field. researchgate.netmdpi.com

Aromaticity Descriptors (e.g., NICS, ACID) in Substituted o-Quinomethanes

Aromaticity, a key concept in organic chemistry related to electron delocalization in cyclic systems, significantly influences the stability and reactivity of molecules. For this compound derivatives, understanding the degree of aromaticity or antiaromaticity in different parts of the molecule is crucial. Magnetic properties, particularly those related to induced ring currents, are important indicators of aromaticity. acs.org

Nucleus-Independent Chemical Shift (NICS) and Anisotropy of the Current (Induced) Density (ACID) are computational descriptors widely used to evaluate aromatic character. rsc.orgnih.govresearchgate.net Negative NICS values typically indicate aromaticity associated with diatropic ring currents, while positive values suggest antiaromaticity arising from paratropic ring currents. nih.govresearchgate.net ACID plots provide a visual representation of these ring currents. rsc.orgresearchgate.net

Studies on substituted o-quinomethanes have utilized these descriptors to probe their electronic structure. For certain stable derivatives, bond length analysis in conjunction with NICS and ACID calculations has provided evidence for contributions from both quinoidal and open-shell diradical resonance forms. chinesechemsoc.org In some cases, particularly for push-pull substituted systems, these analyses, along with NMR data, have suggested that an aromatic zwitterionic structure may better represent the electronic distribution than a neutral quinoidal form. acs.org Other descriptors, such as the Harmonic Oscillator Model of Aromaticity (HOMA), which is based on bond lengths, have also been employed to assess the aromatic character of rings within this compound structures. mdpi.com Furthermore, concepts like Clar's rules have been invoked to explain the relative stability and electronic structure in annulated o-quinodimethanes. nih.gov

Molecular Mechanics (MM) Calculations for Conformational Analysis

Molecular Mechanics (MM) calculations are valuable for exploring the conformational landscape of molecules and determining the relative energies of different conformers. asianpubs.orguci.edu This is particularly important for flexible this compound derivatives or their reaction products, where different spatial arrangements can influence reactivity and properties. For complex molecules, conformational searches, such as Monte Carlo methods, are often employed within MM frameworks to identify low-energy conformers. uci.edu

While specific detailed examples of MM calculations solely focused on the conformational analysis of the parent this compound are less prevalent in the immediate search results, the principles and applications of MM are directly applicable to this compound systems and their derivatives. MM has been used in conformational studies of functionalized and asymmetrically substituted organic compounds, a category that includes many this compound derivatives. asianpubs.org The conformational flexibility of cycloadducts formed from o-quinodimethanes, such as the boat-to-boat interconversion in fullerene adducts, has been investigated using a combination of experimental techniques like dynamic NMR and theoretical calculations, which would likely involve conformational analysis using methods such as MM or DFT. capes.gov.br MM calculations provide a computationally efficient way to explore potential energy surfaces related to conformational changes, complementing more computationally intensive electronic structure methods.

X-ray Crystallographic Analysis of Stable this compound Derivatives and Cycloadducts

X-ray crystallography is a powerful experimental technique that provides definitive information about the three-dimensional structure of molecules in the solid state. This technique has been instrumental in characterizing the structure of stable this compound derivatives and the cycloadducts they form. mdpi.comchinesechemsoc.orgacs.orgchemrxiv.orgacs.orgrsc.orgacs.orgacs.orgresearchgate.netresearchgate.netmdpi.com

Furthermore, X-ray crystallography has been widely applied to characterize the structures of cycloadducts resulting from the reactions of o-quinomethanes, particularly in Diels-Alder reactions. This includes the structural elucidation of cycloadducts formed with dienophiles mdpi.com, as well as more complex systems like fullerene bisadducts of o-quinodimethanes, where X-ray analysis has been used to determine the regiochemistry and solid-state packing. capes.gov.bracs.org Examples of stable o-quinodimethane derivatives and their structures determined by X-ray crystallography include π-expanded systems mdpi.com, tetraaryl-substituted compounds rsc.org, and fused-ring diradicals chinesechemsoc.orgmdpi.com. Crystallographic data from these studies are often deposited in public databases like the Cambridge Crystallographic Data Centre (CCDC), making them accessible for further analysis and comparison. acs.org

Applications of O Quinomethane in Advanced Organic Synthesis

Synthesis of Complex Polycyclic Hydrocarbons and Heterocycles

The intrinsic reactivity of o-quinodimethanes makes them exceptional building blocks for the synthesis of complex polycyclic and heterocyclic frameworks. nih.govresearchgate.net As transient species, they are typically generated in situ and readily participate in [4+2] cycloaddition reactions with a variety of dienophiles to form fused ring systems that are prevalent in biologically active compounds and natural products. nih.govresearchgate.net

The power of o-quinodimethane chemistry lies in its ability to facilitate the construction of intricate molecular scaffolds in a single, efficient step. nih.gov For instance, palladium-catalyzed multicomponent reactions have been developed to generate o-QDM species under mild conditions from simple, commercially available starting materials like 2-vinylbromoarenes and diazo compounds. nih.govacs.org This approach circumvents the need for harsh reaction conditions or the laborious synthesis of precursors, which has historically limited their broader application. nih.govacs.org This method has been successfully applied to synthesize a diverse array of polycyclic compounds, showcasing its convergent and diversity-generating potential. researchgate.net

Cascade reactions involving o-quinodimethane intermediates have also proven to be a powerful strategy for rapidly increasing molecular complexity. rsc.org These sequences can be initiated through various means, including photochemically or through the use of hypervalent iodine reagents, to generate the reactive diene, which then undergoes an intramolecular Diels-Alder reaction with a tethered dienophile. rsc.org This approach enables the formation of multiple rings and the stereoselective installation of several stereogenic centers in a single transformation. nih.gov

Table 1: Methods for Generating o-Quinodimethanes for Polycyclic Synthesis

Generation MethodPrecursorsConditionsKey Features
Palladium-Catalyzed Multicomponent Reaction2-Vinylbromoarenes, diazo compounds, carbon nucleophilesMild, catalyticConvergent, avoids harsh conditions, uses readily available materials. nih.govacs.org
Photoenolizationo-Methyl substituted aromatic ketonesPhotochemical (UV irradiation)Generates hydroxy-o-quinodimethanes. rsc.org
Hypervalent Iodine Reagent-Initiated CascadeAromatic aldehydesDess-Martin periodinane (DMP)Initiates a cascade involving intramolecular cycloaddition. rsc.org
Thermal ExtrusionBenzocyclobutenes, benzosulfonesThermalClassic method, often requires high temperatures. nih.gov

Strategies for Natural Product Total Synthesis utilizing o-Quinomethane Intermediates (e.g., Alkaloids, Steroids, Terpenes, Anthracyclinones)

The strategic application of this compound intermediates has been a cornerstone in the total synthesis of numerous complex natural products. mdpi.comresearchgate.net The ability of these reactive species to forge key carbocyclic and heterocyclic rings via Diels-Alder reactions provides an efficient and often biomimetic approach to assembling intricate molecular skeletons. researchgate.net

Alkaloids: In the realm of alkaloid synthesis, o-quinodimethane chemistry has been instrumental. For example, a palladium-catalyzed dearomative C(sp³)–H activation strategy enables the cross-coupling of N-tosylhydrazones with aryl halides to form o-QDM intermediates in situ. These intermediates can be efficiently trapped by dienophiles like 3-nitroindoles to modularly construct dihydroindolo[2,3-b]carbazole derivatives, which are core structures of various indole alkaloids. nih.gov

Steroids: The construction of the characteristic tetracyclic steroid nucleus is well-suited to strategies involving o-quinodimethanes. A notable example is the synthesis of equilenin, a steroid hormone analog. A palladium-catalyzed multicomponent reaction has been employed to generate a key o-quinodimethane intermediate, which then undergoes a cycloaddition to form the core steroid framework, demonstrating a streamlined route to this important class of molecules. nih.gov

Terpenes: While specific examples in recent literature are less prominent, the general applicability of o-quinodimethane-based Diels-Alder reactions provides a powerful tool for the synthesis of the polycyclic systems found in many terpenes. The ability to construct benzo-fused polycyclic skeletons is particularly relevant to this class of natural products. researchgate.net

Anthracyclinones: The synthesis of anthracyclinones, the aglycone portion of anthracycline antibiotics, has also benefited from this compound strategies. Although detailed recent examples are scarce in the provided context, the fundamental reaction allows for the construction of the fused aromatic and hydroaromatic ring systems characteristic of these anticancer agents.

Development of Stereoselective and Enantioselective Synthetic Routes via this compound

Achieving high levels of stereocontrol is a critical challenge in organic synthesis, and several elegant strategies have been developed to harness the reactivity of o-quinomethanes in a stereoselective manner. nih.gov

Chiral Auxiliaries: One approach involves attaching a chiral auxiliary to the this compound precursor. For instance, a chiral alkoxy group, such as a 1-phenylethoxy substituent, on the precursor can effectively block one face of the resulting o-quinodimethane. This facial bias directs the approach of the dienophile during the Diels-Alder reaction, leading to the formation of the cycloadduct with significant asymmetric induction. nih.gov

Organocatalysis: Asymmetric aminocatalysis has emerged as a powerful tool for enantioselective reactions involving o-quinodimethanes. researchgate.net In this approach, a chiral secondary amine acts as a catalyst to generate indole-2,3-quinodimethane intermediates from 2-methyl-3-indolylmethanols under mild acidic conditions. The catalyst then activates the dienophile (e.g., an α,β-unsaturated aldehyde) through the formation of a chiral iminium ion, which subsequently reacts with the o-quinodimethane intermediate in a highly enantioselective Diels-Alder reaction to produce enantioenriched tetrahydrocarbazoles. researchgate.net

Atropisomeric Precursors: A sophisticated strategy for achieving stereospecific transformations involves the use of atropisomeric o-quinodimethane precursors. mdpi.com These precursors, which possess axial chirality, can be synthesized in an enantioselective manner, for example, through a rhodium-catalyzed intramolecular [2+2+2] cycloaddition of triynes. Due to their high configurational stability, these precursors can be thermally converted to the corresponding atropisomeric o-quinodimethanes. These chiral dienes then undergo stereospecific Diels-Alder reactions with dienophiles, transferring their axial chirality to the newly formed stereocenters in the product with high enantiomeric ratios (up to 96:4 e.r.). mdpi.com

Table 2: Strategies for Stereoselective Synthesis with o-Quinomethanes

StrategyMethodKey FeatureOutcome
Chiral AuxiliaryA chiral alkoxy group is attached to the o-QDM precursor.Facial blocking of the diene.Asymmetric induction in the Diels-Alder reaction. nih.gov
OrganocatalysisA chiral secondary amine catalyzes the reaction.In situ generation of o-QDM and activation of the dienophile.Highly enantioenriched products (e.g., tetrahydrocarbazoles). researchgate.net
Atropisomeric PrecursorsEnantioselective synthesis of axially chiral o-QDM precursors.Generation of configurationally stable, chiral o-QDMs.Stereospecific transfer of chirality to the product. mdpi.com

Synthesis of Specific Ring Systems (e.g., Benzopyrans, Chroman Ketals, Tetrahydronaphthalenes, Quinolines, Bridged Azabicycles)

The versatility of this compound intermediates extends to the synthesis of a wide variety of specific and valuable ring systems through cycloaddition reactions.

Benzopyrans and Chroman Ketals : Ortho-quinone methides (o-QMs), close relatives of o-QDMs, are particularly useful for synthesizing oxygen-containing heterocycles. They readily undergo inverse-demand [4+2] cycloaddition reactions with enol ethers. This method allows for the kinetically controlled, diastereoselective construction of chroman spiroketals, which are motifs found in several natural products. nih.govmdpi.com The in situ generation of the o-QM at low temperatures is key to achieving high stereocontrol. mdpi.com Catalytic asymmetric [4+2] cycloadditions of o-QMs with vinyl sulfides, using a chiral phosphoric acid catalyst, provide access to generally substituted chiral chromanes with high enantio- and diastereoselectivity. acs.org

Tetrahydronaphthalenes : The synthesis of substituted tetralins is a classic application of the Diels-Alder reaction of o-quinodimethanes. nih.gov The reaction of an o-QDM with a suitable dienophile directly furnishes the tetrahydronaphthalene core, a structural unit present in many biologically active molecules. acs.org

Quinolines : While traditional named reactions like the Skraup or Friedlander synthesis are common for quinoline synthesis, strategies involving heteroaromatic analogues of o-quinomethanes provide alternative routes. researchgate.netchemrxiv.org For instance, pyrimidine ortho-quinodimethanes, generated thermally, can undergo [4+2] cycloaddition with dienophiles like dimethyl acetylenedicarboxylate to produce quinazoline derivatives, which are structurally related to quinolines. rsc.org

Bridged Azabicycles : The diene form of azabicyclic o-quinodimethanes, generated via thermal 6π-azaelectrocyclization of 2-alkenylarylaldimines, can participate in [4+2] cycloaddition reactions with various dienophiles. This reaction proceeds with high endo:exo selectivity to generate complex bridged azabicycles. researchgate.net

Design and Synthesis of π-Expanded this compound Systems (e.g., Helicenes, Corannulene Adducts)

Extending the π-system of o-quinodimethanes leads to novel molecular architectures with unique electronic and structural properties, finding applications in materials science.

Helicenes : Quinodimethane-embedded expanded helicenes, featuring eleven or thirteen fused rings, have been synthesized. rsc.org These helical molecules are prepared through a multi-step sequence involving Suzuki coupling and Friedel-Crafts alkylation reactions. The incorporation of the quinoidal conjugation unit into the helical framework results in molecules with small energy gaps and amphoteric redox behavior. rsc.org Bulky substituents are often installed to block the most reactive sites and enhance the stability of these complex systems. rsc.org

Corannulene Adducts : A stable π-expanded o-quinodimethane derivative has been synthesized through the photochemical dearomative cycloaddition of corannulene with an isolable dialkylsilylene. researchgate.netmdpi.com This reaction yields a dark blue solid where the o-quinodimethane structure is embedded within a larger, curved π-system. mdpi.com The resulting molecule adopts a significantly flatter bowl shape compared to the parent corannulene and exhibits a small but significant singlet diradical character, a consequence of a narrow HOMO-LUMO gap. researchgate.netmdpi.com These π-expanded systems are of interest for their unique electronic structures and potential applications in molecular electronics.

Utility of Heteroaromatic Analogues of this compound in Synthesis (e.g., Furan, Thiophene, Pyrimidine Analogues)

Heteroaromatic analogues of o-quinodimethanes serve as powerful intermediates for the synthesis of a wide range of fused heterocyclic compounds. By replacing the benzene (B151609) ring with a heteroaromatic core, chemists can access novel molecular scaffolds with diverse biological and material properties.

Furan and Thiophene Analogues : Furan- and thiophene-based o-quinodimethanes have been generated and trapped in Diels-Alder reactions. For example, 2,3-dimethylene-2,3-dihydrofuran and its derivatives react with triplet oxygen to form cyclic peroxides. researchgate.net Substituted thieno-o-quinodimethanes have been shown to undergo cycloaddition reactions with fullerene C60, leading to the formation of novel thiophene-containing fullerene adducts. nih.gov

Pyrimidine Analogues : Pyrimidine ortho-quinodimethanes are highly reactive dienes that can be generated in situ at high temperatures. These intermediates readily engage in [4+2] cycloaddition reactions with suitable dienophiles. For instance, a 2,4-disubstituted pyrimidine ortho-quinodimethane reacts with dimethyl acetylenedicarboxylate (DMAD) to afford a dimethyl 2,4-diphenylquinazoline-6,7-dicarboxylate adduct after a subsequent loss of hydrogen. This strategy provides an original method for preparing novel, substituted quinazoline derivatives, which are important scaffolds in medicinal chemistry. rsc.org

Applications in Polymer Chemistry (e.g., Photocured Polymer Film Development)

The reactivity of this compound intermediates can be harnessed in the field of polymer chemistry, particularly for applications in photopolymerization and the development of advanced materials.

The photochemical generation of o-quinodimethane intermediates is a key step in the development of certain photocured polymer films. This process typically involves the photolysis of precursor molecules, such as o-methylphenyl ketones. Upon exposure to UV light, these ketones generate o-quinodimethane intermediates. nih.gov

These highly reactive dienes can then participate in various reactions to induce cross-linking between polymer chains. For instance, they can undergo Diels-Alder cycloadditions with dienophiles present in the polymer blend. This photochemical process has been applied to monomers containing bis(o-methylphenyl ketone) functionalities, which are then blended with diacrylate and triacrylate esters. The in situ generation of the o-quinodimethane allows for the formation of a cross-linked polymer network upon irradiation, leading to the curing of the film. This method offers spatial and temporal control over the polymerization process, which is advantageous for applications in coatings, adhesives, and photolithography.

Challenges and Future Research Directions in O Quinomethane Chemistry

Control of o-Quinomethane Lifetime and Reactivity for Selective Transformations

A critical challenge in working with o-quinomethanes is controlling their fleeting existence and propensity for undesirable side reactions. bioengineer.org Their high reactivity, while enabling accelerated routes to complex structures, also makes achieving stereoselectivity challenging, often requiring high temperatures. researchgate.netnih.gov Future research aims to develop strategies to modulate the lifetime and reactivity of o-quinomethanes to enable more selective transformations. This could involve designing precursors that generate o-quinomethanes under milder conditions or in the presence of catalysts that can control their subsequent reactions. organic-chemistry.org For instance, studies have explored using 2-[(trimethylsilyl)methyl]benzyl methanesulfonates as precursors that generate o-quinodimethanes at room temperature in the presence of potassium fluoride (B91410) and a catalytic amount of 18-crown-6, leading to [4+2] cycloadducts in good yields with electron-deficient olefins. organic-chemistry.org Another approach involves the generation of o-quinodimethanes via visible light irradiation of o-methylbenzaldehydes modified with thioether moieties, which shifts the activation wavelength into the visible light regime and allows for catalyst-free Diels-Alder reactions. mpg.deacs.org Controlling the excited state intramolecular proton transfer (ESIPT) that occurs during o-QDM formation in photochemical methods is also being investigated to enforce favorable conformations and enhance reactivity. mpg.de

Development of Novel and Green Catalytic Methods for this compound Generation

Traditional methods for generating o-quinomethanes often involve harsh conditions or require the laborious preparation of precursors. chemrxiv.orgbioengineer.org Developing novel and environmentally friendly (green) catalytic methods for their generation is a key area of future research. Recent work has demonstrated the potential of palladium-catalyzed multicomponent reactions to generate o-quinodimethane species in situ from readily available chemicals under milder conditions. chemrxiv.orgbioengineer.org This approach, involving 2-vinylbromoarenes, diazo compounds, and carbon nucleophiles, circumvents the need for isolating the highly reactive intermediate and allows for streamlined access to complex polycyclic structures. chemrxiv.orgbioengineer.org The use of visible light-induced methods for generating o-quinodimethanes from photocaged precursors also represents a greener approach, allowing reactions to be conducted under mild conditions, including in aqueous solutions, without the need for traditional catalysts. mpg.deacs.orgnih.gov Further exploration of photocatalysis and electrochemistry for this compound generation under mild and sustainable conditions is anticipated. nih.govacs.org

Advancements in Stereochemical Control (Diastereo- and Enantioselectivity) in this compound Reactions

Achieving high stereoselectivity, both diastereoselectivity and enantioselectivity, in reactions involving highly reactive o-quinomethanes remains a significant challenge. researchgate.netnih.govcureffi.org Due to the high temperatures often required for their generation, controlling the stereochemical outcome can be difficult. researchgate.netnih.gov Future research is focused on developing catalytic systems and reaction conditions that can effectively control the stereochemical course of this compound reactions. This includes the development of chiral catalysts that can influence the transition state of cycloaddition reactions. chinesechemsoc.orgacs.org For example, studies have shown that chiral TADDOL-type ligands in combination with Lewis acids can induce high enantioselectivity in photoenolization/Diels-Alder reactions involving o-quinodimethane intermediates. acs.org The synthesis and stereospecific transformation of atropisomeric o-quinodimethanes through catalyst-stereocontrolled cycloadditions are also being explored to achieve enantioselectivity through these transient intermediates. nih.govresearchgate.netnih.gov Controlling the simple diastereoselectivity in reactions can be influenced by steric constraints and the positioning of substituents in the product. acs.org

Exploration of New Chemical Space and Molecular Architectures Accessible via this compound

The high reactivity of o-quinomethanes makes them powerful intermediates for constructing complex molecular architectures, particularly benzo-fused polycyclic skeletons. chemrxiv.org Future research will continue to explore the vast chemical space accessible through this compound chemistry. This involves designing novel dienophiles and reaction partners that can undergo cycloaddition or other reactions with o-quinomethanes to generate new and diverse molecular scaffolds. The development of new methods for generating o-quinomethanes in situ under controlled conditions facilitates the rapid construction of polycyclic carbon skeletons. chemrxiv.org The synthesis of stable, π-expanded o-quinodimethane derivatives is also opening up new avenues for exploring their electronic structure and reactivity. mdpi.comresearchgate.netresearchgate.net These stable derivatives can serve as models for understanding the properties of transient o-quinomethanes and potentially find applications in materials science.

Application of this compound in Material Science and Advanced Functional Molecules

o-Quinodimethanes and their derivatives have shown potential applications in material science and the creation of advanced functional molecules. acs.orgresearchgate.netdntb.gov.uau-tokyo.ac.jp Their ability to undergo cycloaddition reactions makes them useful for the synthesis of polymers and materials with tailored properties. For instance, o-quinodimethane cross-linking units have been incorporated into polymer backbones for the creation of unimolecular nanoparticles. researchgate.net Photochemically generated o-quinodimethane intermediates have been utilized in the development of photocured polymer films. acs.org Stable o-quinodimethane derivatives with extended π-systems exhibit interesting electronic and redox properties, suggesting their potential use in organic electronics and other advanced materials. mdpi.comresearchgate.netresearchgate.net Future research is expected to further explore the integration of this compound chemistry into the design and synthesis of functional organic materials, such as semiconductors, light-harvesting dyes, and probes for bio-imaging. researchgate.net

Integration of Machine Learning and AI in Predicting this compound Reactivity and Synthesis Pathways

The complexity and transient nature of o-quinomethanes make predicting their reactivity and designing efficient synthesis pathways challenging. The integration of machine learning (ML) and artificial intelligence (AI) is emerging as a powerful tool to address these challenges in organic chemistry. scispace.commdpi.comtdx.catchemrxiv.org Future research in this compound chemistry is likely to leverage ML and AI for various purposes, including predicting the outcomes and selectivity of reactions involving o-quinomethanes, optimizing reaction conditions, and suggesting novel synthetic routes. AI models are being developed to predict molecular dynamics and explore chemical space, which could be applied to better understand the behavior of o-quinomethanes and their reactions. chemrxiv.org Machine learning algorithms can analyze large datasets of chemical reactions and properties to identify patterns and make predictions, potentially accelerating the discovery and development of new this compound chemistry. tdx.catacs.orgresearchgate.net

Q & A

Q. What are the established synthetic protocols for o-Quinomethane, and how can researchers ensure reproducibility?

  • Methodological Answer : this compound synthesis typically involves [describe general reaction pathways, e.g., oxidation of precursor compounds under inert conditions]. To ensure reproducibility:
  • Document reaction parameters (temperature, solvent, catalysts) in detail .
  • Validate purity using ≥2 orthogonal techniques (e.g., NMR, HPLC) and report retention times/spectral peaks .
  • Include control experiments to rule out side reactions.
    Example Table:
ParameterOptimal RangeCommon PitfallsValidation Method
Reaction Temperature0–5°CExothermic decompositionIn-situ IR monitoring
SolventAnhydrous THFMoisture-induced side productsKarl Fischer titration

Q. Which spectroscopic techniques are most reliable for characterizing this compound’s electronic structure?

  • Methodological Answer : UV-Vis and EPR spectroscopy are standard for detecting quinoidal systems. Key considerations:
  • Compare experimental λmax with TD-DFT calculations to confirm electronic transitions .
  • Use low-temperature EPR to stabilize radical intermediates and reduce noise .
  • Cross-reference with X-ray crystallography for structural validation .

Advanced Research Questions

Q. How can contradictions between computational models and experimental reactivity data for this compound be resolved?

  • Methodological Answer : Discrepancies often arise from solvent effects or incomplete basis sets in simulations. Mitigation strategies:
  • Perform solvent-correlated DFT calculations (e.g., PCM or SMD models) .
  • Validate with kinetic studies (e.g., stopped-flow spectroscopy) under varied conditions .
  • Use sensitivity analysis to identify dominant variables in computational models .

Q. What experimental designs are optimal for studying this compound’s stability under ambient conditions?

  • Methodological Answer : Adopt a mixed-methods approach:
  • Quantitative : Measure decomposition rates via HPLC under controlled O2/humidity levels .
  • Qualitative : Use in-situ Raman spectroscopy to identify degradation intermediates .
  • Research Question Framework:
  • P : this compound in solution/solid state
  • E/I : Exposure to O2, light, moisture
  • C : Inert-atmosphere controls
  • O : Degradation kinetics/product profiles .

Q. How should researchers address conflicting reports on this compound’s catalytic activity in cross-coupling reactions?

  • Methodological Answer : Conduct meta-analysis of literature
  • Tabulate reported yields, substrates, and reaction conditions (Table 2).
StudySubstrate ScopeYield (%)Ligand UsedTemperatureCitation
AAryl halides60–85PPh380°C
BAlkenes30–50BipyridineRT
  • Use statistical tools (e.g., ANOVA) to identify outliers or confounding variables .
  • Replicate key experiments with standardized protocols to isolate variables .

Methodological Guidelines

  • Data Contradiction Analysis : Follow SRQR standards (e.g., transparent reporting of analytical assumptions and instrument error margins) .
  • Mixed-Methods Design : Align quantitative hypotheses (e.g., "Catalyst loading correlates with yield") with qualitative exploratory questions (e.g., "How do solvent polarity changes affect intermediate stability?") .
  • Ethical Compliance : Secure institutional approval for hazardous material protocols and data-sharing agreements .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.